3-Ethenylisoquinoline
Description
3-Ethenylisoquinoline is a substituted isoquinoline derivative characterized by an ethenyl (-CH=CH2) group at the 3-position of the isoquinoline scaffold. Isoquinolines are heterocyclic aromatic compounds with a fused benzene and pyridine ring, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science. Substitution patterns on the isoquinoline core significantly influence electronic, steric, and functional characteristics .
Properties
IUPAC Name |
3-ethenylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-11-7-9-5-3-4-6-10(9)8-12-11/h2-8H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFXABGGUBLZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=CC=CC=C2C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592470 | |
| Record name | 3-Ethenylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260969-67-3 | |
| Record name | 3-Ethenylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethenylisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, where an aromatic aldehyde reacts with an aminoacetal under acidic conditions to form the isoquinoline ring . Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, where a vinyl halide reacts with an isoquinoline derivative to introduce the ethenyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Ethenylisoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens (chlorine, bromine), nitro groups.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethylisoquinoline.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Scientific Research Applications
3-Ethenylisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethenylisoquinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation. Its effects on these pathways make it a candidate for drug development and therapeutic applications.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural features and molecular data for 3-Ethenylisoquinoline and related compounds:
Notes:
- *this compound: Data inferred from structural analogs; exact values may vary.
- Substituent position and electronic nature (e.g., electron-donating methoxy vs. electron-withdrawing acetyl) critically affect reactivity and intermolecular interactions.
This compound
For example, 3-Acetylquinoline is prepared from its N-oxide derivative using CH₃CN as a solvent, achieving a 97% yield . Similar methodologies (e.g., TMSCl-catalyzed reactions) could be adapted for introducing ethenyl groups .
Toxicity and Hazards
- 7-(2-Ethoxyethoxy)quinoline: Classified under EU-GHS/CLP for acute toxicity (Category 4 for oral, dermal, inhalation exposure). Limited ecological data available .
- 6-Ethynylcinnoline: No detailed toxicity data reported; first-aid measures emphasize rinsing and medical consultation .
- 3-Methoxyquinoline: No specific hazard data, but methoxy groups generally reduce acute toxicity compared to halogens or nitro groups .
Ecological Impact
Most analogs (e.g., 7-(2-ethoxyethoxy)quinoline) lack comprehensive data on persistence, bioaccumulation, or soil mobility . This gap underscores the need for further environmental studies on substituted isoquinolines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
